molecular formula C15H10N4O5 B15151727 3-hydroxy-N'-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)naphthalene-2-carbohydrazide

3-hydroxy-N'-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)naphthalene-2-carbohydrazide

Cat. No.: B15151727
M. Wt: 326.26 g/mol
InChI Key: HXWNIQDRKPLGJJ-UHFFFAOYSA-N
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Description

3-HYDROXY-N’-(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)NAPHTHALENE-2-CARBOHYDRAZIDE is a complex organic compound with the molecular formula C15H10N4O5 It is characterized by the presence of a naphthalene ring system, a hydrazide group, and a trioxo-diazinane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-N’-(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)NAPHTHALENE-2-CARBOHYDRAZIDE typically involves the reaction of naphthalene-2-carbohydrazide with a suitable trioxo-diazinane precursor under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-N’-(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)NAPHTHALENE-2-CARBOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-HYDROXY-N’-(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)NAPHTHALENE-2-CARBOHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-HYDROXY-N’-(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)NAPHTHALENE-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,2′,2″-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)triacetic Acid Derivatives
  • N-[2-(3,5-Diallyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)ethyl]ureas and -Carbamates
  • 2,4,6-Tri-substituted-1,3,5-Triazines

Uniqueness

3-HYDROXY-N’-(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)NAPHTHALENE-2-CARBOHYDRAZIDE is unique due to its specific combination of a naphthalene ring, hydrazide group, and trioxo-diazinane moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C15H10N4O5

Molecular Weight

326.26 g/mol

IUPAC Name

3-hydroxy-N-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)imino]naphthalene-2-carboxamide

InChI

InChI=1S/C15H10N4O5/c20-10-6-8-4-2-1-3-7(8)5-9(10)12(21)19-18-11-13(22)16-15(24)17-14(11)23/h1-6,20H,(H3,16,17,22,23,24)

InChI Key

HXWNIQDRKPLGJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)N=NC3=C(NC(=O)NC3=O)O)O

Origin of Product

United States

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